molecular formula C10H16O2 B14277947 1-Oxaspiro[4.5]decan-7-one, 4-methyl- CAS No. 132638-32-5

1-Oxaspiro[4.5]decan-7-one, 4-methyl-

Cat. No.: B14277947
CAS No.: 132638-32-5
M. Wt: 168.23 g/mol
InChI Key: HCSBPVKILIKUKC-UHFFFAOYSA-N
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Description

1-Oxaspiro[45]decan-7-one, 4-methyl- is a spirocyclic compound characterized by a unique structure where a spiro atom connects two rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxaspiro[4.5]decan-7-one, 4-methyl- can be achieved through several methods. One notable method involves the Prins/pinacol reaction , which is a Lewis acid-catalyzed cascade process. This method allows for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones with high selectivity and yield . The reaction typically involves aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials.

Industrial Production Methods

While specific industrial production methods for 1-Oxaspiro[4.5]decan-7-one, 4-methyl- are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Oxaspiro[4.5]decan-7-one, 4-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, cyanide ions)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-Oxaspiro[4.5]decan-7-one, 4-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Oxaspiro[4.5]decan-7-one, 4-methyl- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a signaling molecule by binding to receptors and triggering a cascade of biochemical events . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-Oxaspiro[4.5]decan-7-one, 4-methyl- can be compared with other spirocyclic compounds, such as:

These compounds share the spirocyclic core but differ in their substituents and specific applications, highlighting the unique properties of 1-Oxaspiro[4.5]decan-7-one, 4-methyl-.

Properties

CAS No.

132638-32-5

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

4-methyl-1-oxaspiro[4.5]decan-7-one

InChI

InChI=1S/C10H16O2/c1-8-4-6-12-10(8)5-2-3-9(11)7-10/h8H,2-7H2,1H3

InChI Key

HCSBPVKILIKUKC-UHFFFAOYSA-N

Canonical SMILES

CC1CCOC12CCCC(=O)C2

Origin of Product

United States

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